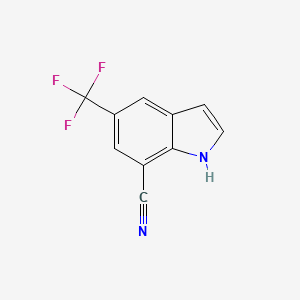

5-(trifluoromethyl)-1H-indole-7-carbonitrile

Descripción

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2/c11-10(12,13)8-3-6-1-2-15-9(6)7(4-8)5-14/h1-4,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQSKKFPTJDQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259675 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-90-0 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Actividad Biológica

5-(Trifluoromethyl)-1H-indole-7-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by the presence of a trifluoromethyl group and a carbonitrile functional group. The structural formula can be represented as follows:

This compound's trifluoromethyl group often enhances lipophilicity and metabolic stability, making it an attractive candidate in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U-937 (monocytic leukemia)

In one study, the compound showed an IC50 value in the micromolar range, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Apoptosis Induction : Flow cytometry analyses have shown that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in MCF-7 cells, disrupting their proliferation cycle .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Indole Core : The indole structure can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.

- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or using trifluoromethylating agents like TMS-CF3.

- Carbonitrile Functionalization : The carbonitrile group is introduced through nitrilation reactions or by reacting suitable precursors with cyanide sources .

Study on Anticancer Activity

In a comparative study, various indole derivatives were evaluated for their anticancer activities. The results indicated that this compound exhibited superior cytotoxic effects against MCF-7 cells compared to other derivatives lacking the trifluoromethyl group. The presence of this group was crucial for enhancing biological activity due to its electronic effects on the indole ring .

Research on Mechanistic Pathways

Another investigation focused on elucidating the mechanistic pathways involved in the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of p53 protein, which is essential for regulating apoptosis and cell cycle progression. Additionally, the compound was shown to increase caspase-3 cleavage, further confirming its role in inducing programmed cell death .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of pharmaceutical compounds. In the context of 5-(trifluoromethyl)-1H-indole-7-carbonitrile, several studies highlight its potential as a precursor for various therapeutic agents:

- Anticancer Agents : This compound has been investigated as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. The incorporation of the trifluoromethyl group is believed to increase the potency and selectivity of these inhibitors .

- Antifungal Agents : Research indicates that this compound can serve as a reactant for the enantioselective preparation of antifungal agents, showcasing its versatility in addressing fungal infections .

- Neuropharmacology : The compound has been utilized in synthesizing selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders. The trifluoromethyl moiety enhances the interaction with serotonin receptors, improving efficacy .

Agrochemical Applications

The unique properties of trifluoromethylated compounds extend to agrochemicals, where they are used to develop new pesticides and herbicides:

- Pesticide Development : Compounds containing the trifluoromethyl group have been shown to exhibit enhanced biological activity against pests. Research indicates that derivatives of this compound could be explored for their potential as crop protection agents, leveraging their effectiveness against various agricultural pests .

Synthesis and Methodology

The synthesis of this compound involves several advanced organic chemistry techniques:

- Radical Trifluoromethylation : This method allows for the incorporation of the trifluoromethyl group into indole derivatives efficiently, enhancing their biological activity. Recent advances in radical trifluoromethylation techniques have broadened the scope of available indole derivatives for pharmaceutical applications .

- Cross-Coupling Reactions : The compound can be synthesized through palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between indoles and other functionalized groups. This approach is particularly useful for generating diverse libraries of compounds for screening in drug discovery .

Case Studies and Research Findings

Several studies provide insights into the applications and effectiveness of this compound:

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Effects

Key Observations:

- Trifluoromethyl Group : The strong electron-withdrawing -CF₃ group enhances electrophilic substitution resistance and lipophilicity compared to -CH₃ or halogens .

- Nitrile Position : In this compound, the -CN group at position 7 may sterically hinder interactions at the indole core compared to position 2 derivatives .

- Halogen Effects: Bromine at position 3 (as in ) increases molecular weight and offers cross-coupling reactivity (e.g., Suzuki couplings), absent in the non-halogenated target compound.

Physical and Spectroscopic Properties

Melting Points and Stability:

- 5-Methyl-3-phenyl-1H-indole-2-carbonitrile : Melts at ~168°C, indicating moderate thermal stability .

- This compound : Stability inferred from storage conditions (2–8°C), suggesting sensitivity to moisture or heat .

Spectral Data Comparison:

Métodos De Preparación

Multi-Step Synthesis Starting from m-Trifluoromethyl Benzaldehyde

One industrially scalable method involves starting from m-trifluoromethyl benzaldehyde to build the indole framework with the trifluoromethyl substituent already in place. The key steps include:

- Knoevenagel Condensation: m-Trifluoromethyl benzaldehyde reacts with malonic acid in the presence of pyridine or piperidine catalyst under reflux at 100°C to form m-trifluoromethyl cinnamic acid.

- Hydrogenation: The cinnamic acid is hydrogenated using palladium on carbon or palladium hydroxide on carbon catalysts under mild pressure (40 psi) and room temperature to yield m-trifluoromethyl phenylpropionic acid.

- Intramolecular Friedel-Crafts Acylation: This intermediate undergoes cyclization with trifluoromethanesulfonic acid at temperatures ranging from -20°C to 90°C to form 5-trifluoromethyl-1-indanone, a key precursor to the indole structure.

This method is notable for its relatively mild conditions, avoidance of expensive catalysts, and suitability for scale-up, addressing common industrial challenges such as cost and reaction harshness.

Direct Trifluoromethylation of Indole Derivatives

Recent advances have enabled direct trifluoromethylation of indoles at specific positions using copper catalysis:

- Using N-Boc protected indoles as substrates, copper sulfate pentahydrate (CuSO4·5H2O) catalyzes the trifluoromethylation at the 2-position with trifluoromethylating agents such as Togni's reagent or CF3SO2Na.

- The reaction proceeds under mild conditions (around 85°C) in solvents like acetonitrile, with tert-butyl hydroperoxide as an oxidant.

- Although this method primarily targets the 2-position, it demonstrates the potential for selective trifluoromethylation on indole rings, which could be adapted for other positions through directing groups or substrate modifications.

- Notably, C7-substituted indoles show low reactivity under these conditions, likely due to steric hindrance, which is relevant for the 7-cyano substitution in the target compound.

Halogenation Followed by Nucleophilic Substitution for Cyanation

A practical route to introduce the nitrile group at the 7-position involves:

- Halogenation of 2-(trifluoromethyl)-1H-indole to yield 3-halo derivatives (chloro, bromo, or iodo), which can be selectively functionalized.

- The halogenated intermediates are prepared by treating 2-(trifluoromethyl)-1H-indole with halogenating agents such as N-chlorosuccinimide or bromine in solvents like tetrahydrofuran or dichloromethane.

- Subsequent nucleophilic substitution or cross-coupling reactions can introduce the nitrile group at the halogenated position.

- The chloroindole derivatives are less reactive than bromo- or iodo- analogs, requiring higher temperatures for full conversion.

- This method allows for high yields (up to 98%) of halogenated intermediates, which are key for further functionalization to the nitrile.

Synthesis via Diazotization and Fischer Indole Cyclization

Another approach involves:

- Diazotization of 4-cyanoaniline to form 4-cyanobenzenediazonium salts.

- Fischer indole cyclization with aldehydes such as 6-chlorohexanal to build the indole ring with the nitrile group installed.

- This method has been used in the synthesis of related indole carbonitrile compounds and can be adapted for trifluoromethyl-substituted analogues.

- It involves careful control of reaction conditions to avoid side reactions and to maintain the integrity of the trifluoromethyl group.

- The route is efficient and uses relatively inexpensive reagents, making it suitable for laboratory-scale synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Knoevenagel condensation route is favored industrially due to its scalability and avoidance of expensive catalysts, with trifluoromethanesulfonic acid facilitating ring closure efficiently.

- Copper-catalyzed trifluoromethylation represents a modern, regioselective approach but is limited by steric effects at the 7-position, making it less suitable for direct synthesis of 5-(trifluoromethyl)-1H-indole-7-carbonitrile without further modification.

- The halogenation strategy offers a reliable way to introduce functional groups at precise positions on the indole ring, with the potential for high yields and subsequent substitution to install the nitrile group.

- The diazotization and Fischer indole cyclization method provides a classical synthetic route adaptable to substituted anilines and aldehydes, useful for preparing indole carbonitriles, though often requiring careful optimization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(trifluoromethyl)-1H-indole-7-carbonitrile with high yield?

- Methodological Answer : Optimize the synthesis using a two-step approach: (1) Introduce the trifluoromethyl group via halogen exchange with CuI/KF in DMF under reflux, followed by (2) cyanation at the 7-position using Zn(CN)₂ and a palladium catalyst (e.g., Pd(PPh₃)₄) in a microwave-assisted reaction. Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>70%) are achieved by controlling reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for cyanation) .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Employ a combination of HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to assess purity. Compare retention times and spectral shifts against commercial standards (e.g., Kanto Chemical’s indolecarbonitrile derivatives). Recrystallization from ethanol/water (3:1 v/v) at −20°C removes residual solvents, achieving >98% purity .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store the compound under nitrogen at −20°C to prevent hydrolysis. Avoid contact with oxidizing agents (e.g., peroxides) due to the nitrile group’s reactivity. In case of exposure, rinse skin with water for 15 minutes and consult a toxicologist .

Q. What are common characterization techniques for confirming the compound’s structure?

- Methodological Answer : Use ¹H/¹³C/¹⁹F NMR to verify substituent positions and purity. High-resolution mass spectrometry (HRMS, ESI+) confirms the molecular ion ([M+H]⁺). IR spectroscopy identifies C≡N stretching (~2200 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and predicted electronic properties of this compound?

- Methodological Answer : Perform X-ray crystallography using SHELXL for refinement to resolve ambiguities in substituent orientation . Pair with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model electron density maps and compare with experimental NMR shifts. Discrepancies in ¹⁹F NMR chemical shifts (>1 ppm) may indicate unexpected resonance effects or crystal packing forces .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Methodological Answer : Improve aqueous solubility by synthesizing a hydrochloride salt (react with HCl in dioxane) or using co-solvents (DMSO/PBS, ≤5% v/v). Alternatively, introduce polar substituents (e.g., sulfonate groups) at the indole 1-position via post-functionalization, balancing solubility and bioactivity .

Q. How to determine the electronic effects of the trifluoromethyl group on reactivity and binding interactions?

- Methodological Answer : Conduct Hammett studies using substituted analogs (e.g., −CF₃ vs. −CH₃) to quantify substituent constants (σₚ). Pair with fluorescence quenching assays to assess binding affinity to target proteins (e.g., kinases). DFT-based molecular docking (AutoDock Vina) identifies steric and electronic contributions to binding pockets .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., −CN, −F, −CH₃) at positions 5, 6, and 7. Test against a panel of enzymes (e.g., cytochrome P450 isoforms) using kinetic assays (IC₅₀ measurements). Use multivariate regression analysis to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.